![molecular formula C12H11N3OS B353048 4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol CAS No. 669716-38-5](/img/structure/B353048.png)
4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol is a compound that features a triazole ring, a phenyl group, and a butynol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable target for synthesis and study.
准备方法
The synthesis of 4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Butynol Moiety: The butynol moiety is formed through an alkyne addition reaction, often using a base such as sodium hydroxide.
Final Coupling: The final step involves coupling the triazole and phenyl components with the butynol moiety, typically using a thiol reagent under basic conditions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
化学反应分析
4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Addition: The alkyne moiety can participate in addition reactions with halogens or hydrogen halides.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogens for addition reactions. Major products depend on the specific reaction conditions but often include modified triazole derivatives and various substituted phenyl compounds.
科学研究应用
4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the biological activity of the triazole ring.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industry: It is explored for use in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group contributes to the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds include other triazole derivatives such as:
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
- 1,2,4-triazole-containing scaffolds
属性
CAS 编号 |
669716-38-5 |
|---|---|
分子式 |
C12H11N3OS |
分子量 |
245.3g/mol |
IUPAC 名称 |
4-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol |
InChI |
InChI=1S/C12H11N3OS/c16-8-4-5-9-17-12-13-10-14-15(12)11-6-2-1-3-7-11/h1-3,6-7,10,16H,8-9H2 |
InChI 键 |
OFGRJGFEOPESTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCO |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


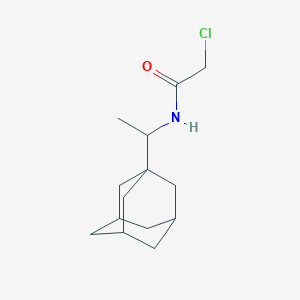
![N'-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE](/img/structure/B352969.png)
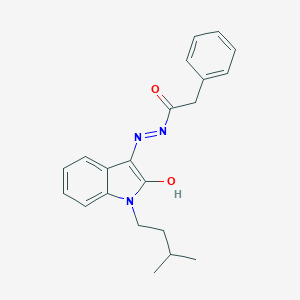
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)
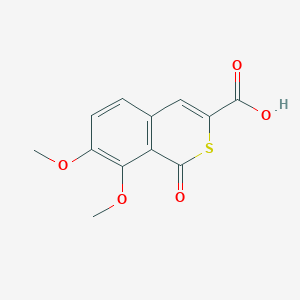
![5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one](/img/structure/B352985.png)
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
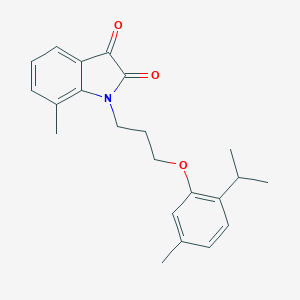
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
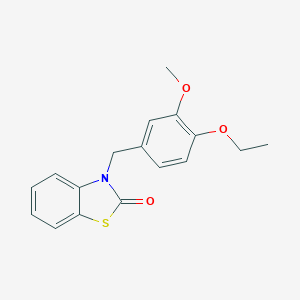
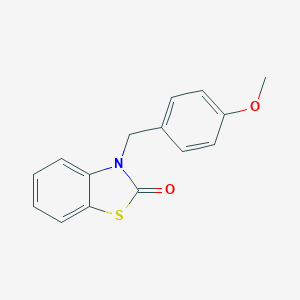

![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
